molecular formula C14H18ClN3S B2939148 5-(4-chlorophenyl)-N-hexyl-1,3,4-thiadiazol-2-amine CAS No. 380573-84-2

5-(4-chlorophenyl)-N-hexyl-1,3,4-thiadiazol-2-amine

Cat. No.: B2939148
CAS No.: 380573-84-2
M. Wt: 295.83
InChI Key: FNALNIZIXQUNDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-chlorophenyl)-N-hexyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the class of thiadiazoles

Mechanism of Action

Target of Action

It’s known that similar compounds have shown activity against various cell lines

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes . The compound may bind to its target, altering its function and leading to downstream effects. More research is needed to elucidate the precise mode of action.

Biochemical Pathways

Similar compounds have been found to affect various biological activities The compound may interfere with these pathways, leading to downstream effects

Pharmacokinetics

Similar compounds have shown various pharmacokinetic properties . The compound’s bioavailability could be influenced by these properties. More research is needed to understand the pharmacokinetics of this compound.

Result of Action

Similar compounds have shown various biological activities The compound may have similar effects, leading to changes at the molecular and cellular level

Action Environment

Similar compounds have shown various environmental influences . The compound’s action, efficacy, and stability could be influenced by these factors. More research is needed to understand the influence of environmental factors on this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-hexyl-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzoic acid with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-hexyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
  • 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-amine
  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide

Uniqueness

5-(4-chlorophenyl)-N-hexyl-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern and the presence of the hexyl group, which can influence its biological activity and physicochemical properties. This uniqueness makes it a valuable compound for further research and development in various applications .

Properties

IUPAC Name

5-(4-chlorophenyl)-N-hexyl-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3S/c1-2-3-4-5-10-16-14-18-17-13(19-14)11-6-8-12(15)9-7-11/h6-9H,2-5,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNALNIZIXQUNDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC1=NN=C(S1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.